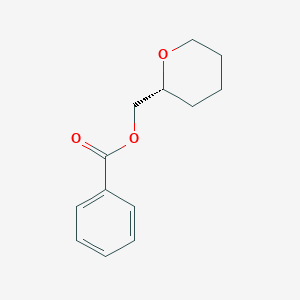![molecular formula C8H4BrFO3 B12849245 6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)
6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one can be achieved through various methods. One common approach involves the direct synthesis from salicylic acids and acetylenic esters. This reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile . Another method involves the use of dichloromethane as the methylene donor under catalyst-free conditions with potassium phosphate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like acetonitrile or dichloromethane.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of salicylamides .
Aplicaciones Científicas De Investigación
6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a core structure in biologically active molecules such as nucleoside base transport inhibitors, topoisomerase I inhibitors, and antiplasmodial drugs.
Agricultural Chemistry: Its derivatives are used as insecticides, crop protection agents, and fungicides.
Synthetic Chemistry: It acts as a synthetic intermediate in multistep organic synthesis, contributing to the development of novel organic materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxane: Another member of the benzo[d][1,3]dioxin family, used in medicinal and agrochemical research.
4H-Benzo[d][1,3]dioxin-4-one: The parent compound without the bromine and fluorine substitutions, used as a synthetic intermediate.
Uniqueness
Its ability to serve as a core structure in biologically active molecules and its use in diverse chemical reactions make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C8H4BrFO3 |
|---|---|
Peso molecular |
247.02 g/mol |
Nombre IUPAC |
6-bromo-8-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-2H,3H2 |
Clave InChI |
IQUXKDVUCWBBCB-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(C=C(C=C2F)Br)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


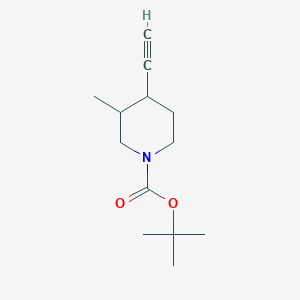

![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
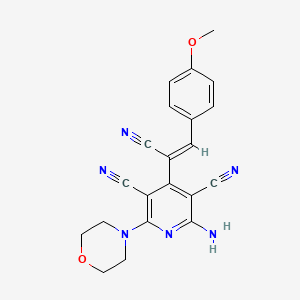

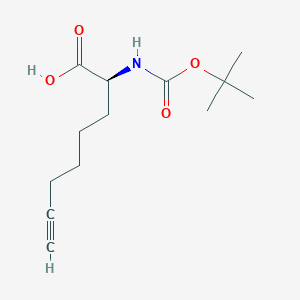
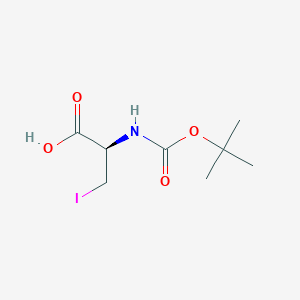



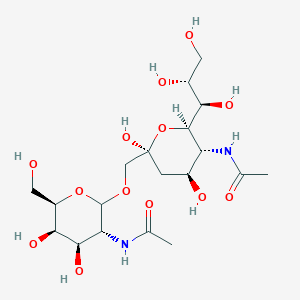
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
